5-Cyclopropyl-3-iodo-1H-indazole
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Overview
Description
5-Cyclopropyl-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of the cyclopropyl and iodine substituents on the indazole ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-iodo-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring . The reaction conditions often involve the use of DMSO as a solvent and oxygen as the terminal oxidant.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-3-iodo-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.
Scientific Research Applications
5-Cyclopropyl-3-iodo-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indazole ring.
Comparison with Similar Compounds
5-Cyclopropyl-1H-indazole: Lacks the iodine substituent, which can affect its reactivity and biological activity.
3-Iodo-1H-indazole: Lacks the cyclopropyl group, which can influence its chemical properties and interactions.
5-Cyclopropyl-3-chloro-1H-indazole:
Uniqueness: 5-Cyclopropyl-3-iodo-1H-indazole is unique due to the presence of both cyclopropyl and iodine substituents, which can enhance its reactivity and biological activity compared to similar compounds. The combination of these substituents can lead to unique interactions with molecular targets and pathways, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H9IN2 |
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Molecular Weight |
284.10 g/mol |
IUPAC Name |
5-cyclopropyl-3-iodo-2H-indazole |
InChI |
InChI=1S/C10H9IN2/c11-10-8-5-7(6-1-2-6)3-4-9(8)12-13-10/h3-6H,1-2H2,(H,12,13) |
InChI Key |
AHRPMWNSQPBNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(NN=C3C=C2)I |
Origin of Product |
United States |
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